

BSJ-04-132: A Technical Whitepaper on a Selective CDK4 PROTAC Degradar

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Compound of Interest

Compound Name: BSJ-04-132

Cat. No.: B8095274

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This document provides an in-depth technical overview of **BSJ-04-132**, a selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Cyclin-Dependent Kinase 4 (CDK4). **BSJ-04-132** represents a significant tool for the specific interrogation of CDK4 biology and a potential therapeutic avenue in oncology.

Core Compound Characteristics

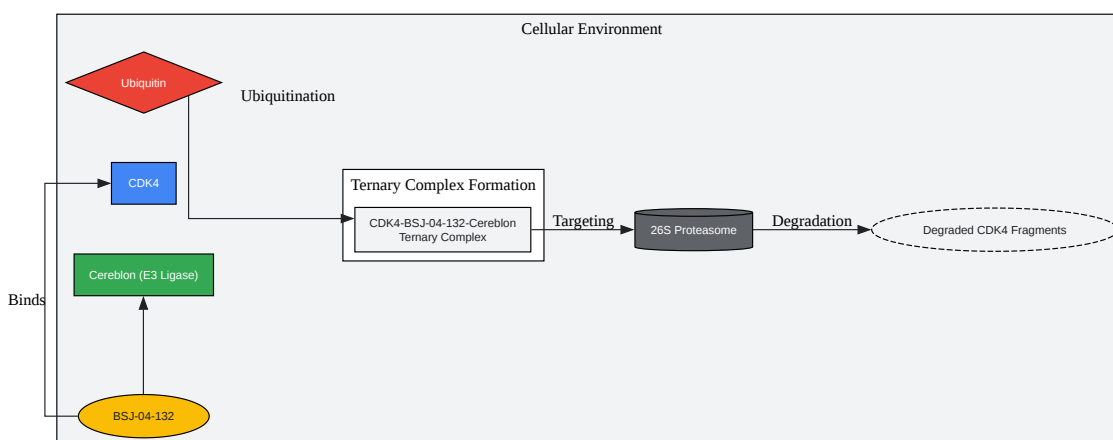
BSJ-04-132 is a scientifically engineered molecule that selectively induces the degradation of CDK4.[1][2] It functions as a PROTAC, a bifunctional molecule that recruits an E3 ubiquitin ligase to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.[3]

Property	Value	Source
Molecular Weight	819.92 g/mol	[1][2]
Formula	C42H49N11O7	[1][2]
CAS Number	2349356-39-2	[1][2]
Solubility	Soluble to 100 mM in DMSO	[1][2]
Purity	≥98%	[1][2]
Storage	Store at -20°C	[1][2]

Mechanism of Action: Targeted Degradation

BSJ-04-132 is a Ribociclib-based CDK4 degrader.[3][4] Ribociclib is a known inhibitor of CDK4 and CDK6.[3] In **BSJ-04-132**, the Ribociclib moiety serves as the CDK4-binding ligand, while another portion of the molecule binds to the E3 ubiquitin ligase Cereblon (CRBN).[4] This dual binding brings CDK4 into close proximity with Cereblon, facilitating the transfer of ubiquitin molecules to CDK4. The polyubiquitinated CDK4 is then recognized and degraded by the 26S proteasome. This degradation is dependent on the presence of Cereblon.[1][2]

Signaling Pathway Diagram



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Caption: Mechanism of action of **BSJ-04-132**.

Quantitative Data

In Vitro Kinase Inhibitory Activity

Target	IC50 (nM)	Source
CDK4/D1	50.6	[3] [4]
CDK6/D1	30	[3] [4]

Proteome-wide Selectivity in Molt4 Cells

Quantitative mass spectrometry-based proteomics were performed on Molt4 cells treated with 250 nM of **BSJ-04-132** for 5 hours.[\[1\]](#) The results demonstrate the selective degradation of CDK4.

Protein	Fold Change vs. Control	Source
CDK4	~1.9-fold decrease	[1]
CDK6	No significant change	[1]
IKZF1	No significant change	[1]
IKZF3	No significant change	[1]

Note: A fold change of ~1.9 for CDK4 indicates a reduction in its protein levels.[\[1\]](#)

Experimental Protocols

Cell Culture

Molt-4 and Jurkat cells were used in the key experiments.[\[1\]](#) These are human T-lymphoblast cell lines commonly used in cancer research. Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

Western Blotting for Protein Degradation

This protocol provides a general framework for assessing protein degradation via Western Blotting.

- **Cell Treatment:** Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of **BSJ-04-132** (e.g., 0.1-5 μ M) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 4 hours).^{[4][5]}
- **Cell Lysis:** After treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA protein assay kit.
- **SDS-PAGE:** Denature protein lysates by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Membrane Transfer:** Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- **Immunoblotting:**
 - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies specific for CDK4, CDK6, and a loading control (e.g., GAPDH or β -actin) overnight at 4°C.
 - Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- **Signal Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

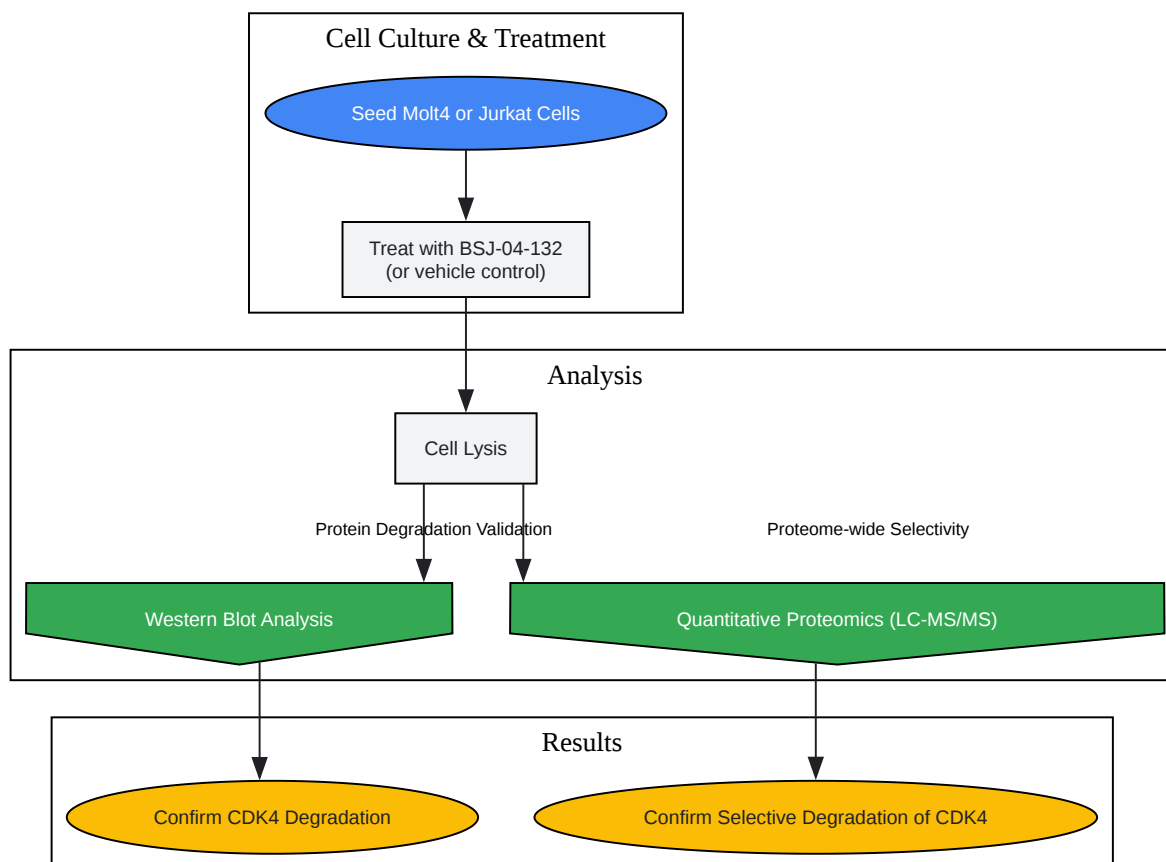
Quantitative Proteomics

Multiplexed mass spectrometry-based proteomic analysis was used to assess the selectivity of **BSJ-04-132**.

- **Sample Preparation:** Molt4 cells were treated with 250 nM **BSJ-04-132** or a vehicle control for 5 hours.^[1] Cells were then harvested and lysed.

- Protein Digestion: Proteins were digested into peptides, typically using trypsin.
- Isobaric Labeling: Peptides from different treatment groups were labeled with isobaric tags (e.g., TMT or iTRAQ) to enable multiplexed analysis.
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptide mixture was separated by liquid chromatography and analyzed by tandem mass spectrometry.
- Data Analysis: The resulting spectra were used to identify and quantify proteins across the different samples. The relative abundance of each protein in the **BSJ-04-132**-treated sample was compared to the vehicle control to determine the fold change.

Experimental Workflow Diagram



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Caption: General experimental workflow for **BSJ-04-132** analysis.

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